molecular formula C19H18N2O3 B1671890 N-(3-Indolylacetyl)-L-phenylalanine CAS No. 57105-50-7

N-(3-Indolylacetyl)-L-phenylalanine

Cat. No. B1671890
CAS RN: 57105-50-7
M. Wt: 322.4 g/mol
InChI Key: BUGQHORRADGONS-KRWDZBQOSA-N
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Description

“N-(3-Indolylacetyl)-L-phenylalanine” is likely a derivative of the amino acid phenylalanine with an indole ring attached through an acetyl linkage . Indole rings are a common structure in many biological molecules and pharmaceuticals, and they can contribute to the bioactivity of the compound .


Molecular Structure Analysis

The molecular structure of “N-(3-Indolylacetyl)-L-phenylalanine” would consist of a phenylalanine amino acid with an additional indole ring attached through an acetyl linkage . The presence of the indole ring could potentially influence the properties of the compound, such as its solubility and reactivity .


Chemical Reactions Analysis

“N-(3-Indolylacetyl)-L-phenylalanine” would likely undergo reactions typical of amino acids and indole derivatives . For example, it could participate in peptide bond formation reactions due to the presence of the amino acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Indolylacetyl)-L-phenylalanine” would be influenced by the presence of the phenylalanine amino acid and the indole ring . For example, it would likely have a certain degree of polarity due to the presence of the amino and carboxyl groups .

Scientific Research Applications

1. Coordination with Platinum(II) and Palladium(II) Ions

Kaminskaia, Ullmann, Fulton, and Kostić (2000) investigated the coordination abilities of indole derivatives like N-(3-indolylacetyl)-L-phenylalanine with platinum(II) and palladium(II) ions. They found that these compounds can form complexes with these metals, which could have implications for understanding metal interactions in biological systems and potential applications in materials science (Kaminskaia et al., 2000).

2. Role in Plant Metabolism

Kai, Horita, Wakasa, and Miyagawa (2007) studied the oxidative metabolites of indole-3-acetic acid in Arabidopsis thaliana, including compounds structurally related to N-(3-indolylacetyl)-L-phenylalanine. Their research highlights the role of these compounds in plant metabolism, particularly in relation to the growth and development of plants (Kai et al., 2007).

3. Biosynthesis and Metabolic Studies

Ding, Liu, Xu, Zheng, Li, Zhang, and Sun (2016) focused on the biosynthesis of L-phenylalanine in E. coli, demonstrating its importance in food and medicinal applications. Their work provides insights into the enzymatic pathways and genetic engineering strategies for optimizing the production of such compounds (Ding et al., 2016).

4. Molecular Imprinting for Sensor Development

Ermiş, Uzun, and Denizli (2017) developed an electrochemical sensor based on molecular imprinting technique for the detection of L-phenylalanine. This demonstrates the potential application of N-(3-indolylacetyl)-L-phenylalanine and related compounds in sensor technology, particularly for selective and sensitive detection (Ermiş et al., 2017).

5. Enzymatic Reactions and Inhibitors

Rahmo and Fife (2000) studied the inhibition effects in the hydrolysis reactions of esters and peptides catalyzed by carboxypeptidase A, using compounds structurally similar to N-(3-indolylacetyl)-L-phenylalanine. This research is significant for understanding the interactions of these compounds with enzymes, which could have implications in drug development and biochemical studies (Rahmo & Fife, 2000).

Safety And Hazards

The safety and hazards associated with “N-(3-Indolylacetyl)-L-phenylalanine” would depend on its specific properties and uses . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGQHORRADGONS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205728
Record name Indoleacetyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Indolylacetyl)-L-phenylalanine

CAS RN

57105-50-7
Record name Indoleacetyl phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoleacetyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLEACETYL PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
NV Kaminskaia, GM Ullmann, DB Fulton… - Inorganic …, 2000 - ACS Publications
Binding of tryptophan residue to intrinsic metal ions in proteins is unknown, and very little is known about the coordinating abilities of indole. Indole-3-acetamide displaces the solvent …
Number of citations: 51 pubs.acs.org
LJ Sik, KH Keun, LJ Young, KD Yeon… - 춘계총회및학술 …, 2004 - scholar.kyobobook.co.kr
Number of citations: 0 scholar.kyobobook.co.kr
JLP Ng, TT Truong, CH Hocart, U Mathesius - Bio-protocol, 2016 - bio-protocol.org
Auxins represent a major group of phytohormones controlling plant development. The spatio-temporal regulation of auxin gradients is essential for the initiation, growth and correct …
Number of citations: 1 bio-protocol.org
V Arbona, R Argamasilla, A Gómez-Cadenas - Journal of Plant Physiology, 2010 - Elsevier
To explain the higher tolerance of Thellungiella to abiotic stress in comparison to Arabidopsis, several studies have focused on differences in ion absorption and gene expression. …
Number of citations: 94 www.sciencedirect.com
R Argamasilla, A Gómez-Cadenas… - Journal of Plant Growth …, 2014 - Springer
In response to adverse environmental conditions, plants modify their metabolism to adapt to the new conditions. To differentiate common responses to abiotic stress from specific …
Number of citations: 41 link.springer.com
V Arbona, DJ Iglesias, M Talón… - Journal of agricultural …, 2009 - ACS Publications
The characterization of the metabolome is a critical aspect in basic research and plant breeding. In this work, the putative application of metabolomics for phenotyping closely related …
Number of citations: 104 pubs.acs.org
JK Li, ZW Wang, Z Yang, GS Song, XZ Wang… - Plant Growth …, 2023 - Springer
Wild Arachis species are of great value to the genetic improvement of the cultivated peanut; however, incompatibility hinders the utilization of the species outside section Arachis. …
Number of citations: 2 link.springer.com
S Stempler, M Levy-Sakin, A Frydman-Marom… - Journal of computer …, 2011 - Springer
Inhibiting the aggregation process of the β-amyloid peptide is a promising strategy in treating Alzheimer’s disease. In this work, we have collected a dataset of 80 small molecules with …
Number of citations: 9 link.springer.com
S Fu, Z Zhou, Y Yang, Z Ying, W Xu - Journal of Plant Growth Regulation, 2023 - Springer
Encapsulation technology is a cost-effective method for conserving genetic resources, and it can provide a more stable environment so that plant materials can be stored for a longer …
Number of citations: 2 link.springer.com
JK Li, ZW Wang, Z Yang, GS Song, XZ Wang, CT Wang - 2022 - researchsquare.com
Wild Arachis species are of great value to the genetic improvement of the cultivated peanut; however, incompatibility hinders the utilization of the species outside section Arachis. …
Number of citations: 3 www.researchsquare.com

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